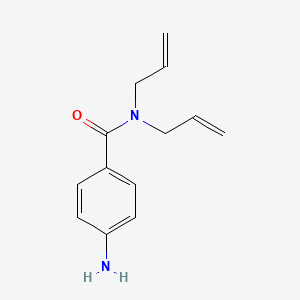

4-amino-N,N-bis(prop-2-en-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,N-bis(prop-2-enyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h3-8H,1-2,9-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZHTSAMYSYOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino N,n Bis Prop 2 En 1 Yl Benzamide

Retrosynthetic Analysis of 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide

A retrosynthetic analysis of the target molecule, this compound, suggests three primary bond disconnections that lead to logical synthetic forwards.

Amide Bond Disconnection (C-N bond): This is the most direct approach, disconnecting the bond between the carbonyl carbon and the amide nitrogen. This leads to two key synthons: a 4-aminobenzoic acid derivative (as the acyl source) and diallylamine (B93489). This strategy forms the basis of classical amidation reactions.

N-Allyl Bond Disconnection (N-Csp³ bond): This approach involves disconnecting the two allyl groups from the amide nitrogen. This retrosynthetic step leads to a primary or secondary benzamide (B126), such as 4-aminobenzamide (B1265587) or 4-amino-N-(prop-2-en-1-yl)benzamide, and an allyl halide (e.g., allyl bromide) as the alkylating agent. This pathway relies on N-alkylation reactions.

Functional Group Interconversion (FGI): A common strategy to avoid interference from the reactive amino group is to perform the synthesis with a precursor functional group, such as a nitro group. The nitro group is then reduced to the amine in the final step of the synthesis. This can be combined with the above strategies, for instance, by starting with 4-nitrobenzoic acid or 4-nitrobenzamide (B147303).

These retrosynthetic pathways guide the selection of specific synthetic methods detailed in the following sections.

Classical Amidation Reactions for Benzamide Core Formation

The most conventional method for constructing the benzamide core involves the direct coupling of a carboxylic acid derivative with an amine.

The direct condensation of 4-aminobenzoic acid with diallylamine requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. nih.govbachem.com A direct reaction is unfeasible as the amine would deprotonate the carboxylic acid, forming an unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.comlibretexts.org To overcome this, various coupling agents are employed, which convert the hydroxyl group of the carboxylic acid into a better leaving group. chemistrysteps.comlibretexts.org

Common activating agents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.compeptide.com The reaction proceeds by the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. libretexts.orgyoutube.com This intermediate is then readily attacked by diallylamine to form the amide bond. libretexts.org EDC is often preferred in modern synthesis due to the water-solubility of its urea (B33335) byproduct, which simplifies purification compared to the insoluble dicyclohexylurea generated from DCC. bachem.compeptide.com

To improve yields and minimize side reactions like racemization (though not a concern for 4-aminobenzoic acid), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govpeptide.com The use of 1 equivalent of EDC and a catalytic amount of HOBt is a common protocol for coupling with less reactive amines. nih.govresearchgate.net Other advanced coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective but are typically more expensive. nih.gov

Table 1: Comparison of Common Coupling Agents for Amidation

| Coupling Agent | Byproduct | Solubility of Byproduct | Key Advantages |

|---|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Inexpensive, effective for solution-phase. peptide.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble urea derivative | Water-soluble | Easy purification via aqueous extraction. bachem.compeptide.com |

| HATU | Tetramethylurea | Water-soluble | High efficiency, fast reaction times, low racemization. nih.gov |

An alternative classical approach involves a two-step sequence starting from a protected precursor to avoid side reactions with the free amino group. 4-Nitrobenzoic acid is an ideal starting material. orgsyn.org It can be converted to the more reactive 4-nitrobenzoyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.orgprepchem.com

The resulting 4-nitrobenzoyl chloride is a highly reactive acylating agent that readily undergoes condensation with diallylamine. google.comechemi.com This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This Schotten-Baumann-type reaction efficiently yields N,N-diallyl-4-nitrobenzamide.

The final step is the reduction of the nitro group to the primary amine. This transformation can be achieved under various conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media. nih.gov This sequence provides a reliable and high-yielding route to the final product.

Advanced Synthetic Strategies for N,N-Bis(prop-2-en-1-yl) Amide Construction

More recent synthetic methods offer alternative pathways that involve forming the N-allyl bonds on a pre-formed amide template.

This strategy involves the N-alkylation of a primary amide, such as 4-aminobenzamide or its nitro-precursor, 4-nitrobenzamide. The reaction typically requires a strong base to deprotonate the amide nitrogen, generating an amidate anion which then acts as a nucleophile. However, N-alkylation of primary amides can be challenging due to issues with selectivity, often leading to mixtures of mono- and di-alkylated products, as well as potential O-alkylation.

More recent protocols have been developed for the N-alkylation of amides under milder conditions. For example, methods using potassium phosphate (B84403) (K₃PO₄) in acetonitrile (B52724) have been shown to facilitate the coupling of amides with alkyl halides without the need for harsh bases or high temperatures. escholarship.org The use of phase-transfer catalysts can also be beneficial. escholarship.org Another approach involves the catalytic Hofmann N-alkylation, which uses catalytic amounts of alkyl halides in the presence of an alcohol, avoiding large amounts of base and generating water as the only byproduct. rsc.org For the synthesis of the target compound, 4-nitrobenzamide could be reacted with two equivalents of an allyl halide (e.g., allyl bromide) under optimized basic conditions, followed by the reduction of the nitro group.

Modern transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-heteroatom bonds, including the N-allyl bond. mdpi.com While often applied to N-arylation, these principles can be extended to N-allylation. Copper- and palladium-catalyzed reactions are common for the N-alkylation and N-allylation of amides and related compounds. organic-chemistry.org

For instance, a copper-catalyzed procedure for the monoalkylation of primary amides with alkylboronic acids has been reported, which could potentially be adapted for diallylation. organic-chemistry.org Another advanced method is the direct cross-coupling of imines with unactivated allylic alcohols, catalyzed by transition metals, to form stereodefined homoallylic amines. nih.gov While not a direct route to the target amide, it showcases the power of modern catalysis in forming C-N bonds with allylic partners. A nickel-catalyzed reductive cross-coupling between amides and aryl iodides has also been developed, demonstrating the use of amides as electrophiles in cross-coupling reactions. researchgate.net These advanced catalytic systems could potentially be engineered for the direct diallylation of a primary benzamide derivative, offering a more atom-economical and efficient synthetic route.

Chemoselective Functional Group Transformations Post-Amidation

A key step in the synthesis of this compound is the transformation of a functional group on the aromatic ring after the formation of the amide bond. This approach is often preferred to avoid potential side reactions of the amino group during the amidation step.

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The successful synthesis of this compound relies heavily on effective purification methods to isolate the intermediates and the final product from reaction mixtures, which may contain unreacted starting materials, reagents, and byproducts.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification of both the nitro precursor and the final amino-substituted benzamide.

Column Chromatography: This is the most common method for purification on a laboratory scale. The choice of stationary and mobile phases is critical for achieving good separation.

Stationary Phase: Silica gel is the most frequently used stationary phase due to its versatility and effectiveness in separating compounds with varying polarities.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is gradually increased to first elute less polar impurities and then the desired compound. For the separation of 4-nitro-N,N-bis(prop-2-en-1-yl)benzamide, a solvent system of hexane/ethyl acetate in a ratio of approximately 3:1 to 1:1 is often effective. The more polar product, this compound, would require a more polar eluent system, such as a higher proportion of ethyl acetate or the addition of a small amount of methanol.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, reverse-phase HPLC is a powerful technique.

Stationary Phase: A non-polar stationary phase, such as C18-modified silica, is typically used.

Mobile Phase: A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol, is employed. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation.

| Compound | Stationary Phase | Mobile Phase (Eluent System) |

| 4-nitro-N,N-bis(prop-2-en-1-yl)benzamide | Silica Gel | Hexane/Ethyl Acetate (e.g., 2:1 v/v) |

| This compound | Silica Gel | Dichloromethane/Methanol (e.g., 98:2 v/v) |

| This compound | C18 Silica | Acetonitrile/Water (gradient) |

| This table provides representative chromatographic conditions for the purification of the target compound and its precursor. |

Recrystallization and Precipitation Strategies

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

The selection of an appropriate solvent is the most critical aspect of recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at all temperatures or completely insoluble.

For the nitro intermediate, which is generally less polar, a mixture of solvents like ethanol/water or dichloromethane/hexane might be suitable. The crude solid is dissolved in the minimum amount of the hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving the impurities in the solution.

The final product, this compound, being more polar due to the amino group, may be recrystallized from more polar solvents or solvent mixtures such as ethanol, isopropanol, or ethyl acetate/hexane. The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly to form pure crystals. Cooling in an ice bath can maximize the yield of the purified product.

Advanced Spectroscopic and Structural Elucidation of 4 Amino N,n Bis Prop 2 En 1 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular structure, including connectivity and stereochemistry, can be assembled.

Proton (¹H) NMR Spectral Analysis for Connectivity and Stereochemistry of Amide and Alkenyl Protons

The ¹H NMR spectrum of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide provides crucial information about the electronic environment of each proton, their connectivity through scalar coupling, and the stereochemistry of the molecule.

The protons on the aromatic ring exhibit a characteristic splitting pattern. The two protons ortho to the amino group (H-3 and H-5) are chemically equivalent and appear as a doublet, while the two protons ortho to the amide group (H-2 and H-6) are also equivalent and resonate as another doublet. This results in an AA'BB' system, which often simplifies to a pair of doublets in the aromatic region of the spectrum. The protons of the primary amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The two N-allyl groups are chemically equivalent due to free rotation around the C-N bond at room temperature. The protons of the allyl groups give rise to a distinct set of signals. The methylene (B1212753) protons adjacent to the nitrogen atom (-N-CH₂-) appear as a doublet. The vinylic proton on the central carbon of the allyl group (-CH=) resonates as a multiplet, often a doublet of triplets, due to coupling with both the geminal and vicinal protons. The terminal vinylic protons (=CH₂) are diastereotopic and therefore chemically non-equivalent, appearing as two separate signals, each as a doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 (Aromatic) | 7.20 - 7.40 | d | ~8-9 |

| H-3, H-5 (Aromatic) | 6.60 - 6.80 | d | ~8-9 |

| -NH₂ (Amino) | 4.00 - 5.00 | br s | - |

| -N-CH₂- (Allyl) | 4.00 - 4.20 | d | ~5-6 |

| -CH= (Allyl) | 5.70 - 5.90 | m | - |

| =CH₂ (Allyl, cis) | 5.10 - 5.20 | dd | ~10, ~1.5 |

| =CH₂ (Allyl, trans) | 5.20 - 5.30 | dd | ~17, ~1.5 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis for the Entire Carbon Framework

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the symmetry of the molecule, the number of observed signals is less than the total number of carbon atoms.

The carbonyl carbon (C=O) of the amide group typically resonates in the downfield region of the spectrum. The aromatic carbons show distinct signals. The carbon attached to the amino group (C-4) is shielded and appears at a lower chemical shift compared to the other aromatic carbons. The carbon attached to the amide group (C-1) is deshielded. The equivalent carbons C-2/C-6 and C-3/C-5 will each give a single signal.

The carbons of the two equivalent N-allyl groups will also produce a set of three distinct signals. The methylene carbon adjacent to the nitrogen (-N-CH₂) and the two vinylic carbons (-CH= and =CH₂) will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 168 - 172 |

| C-1 (Aromatic) | 122 - 126 |

| C-2, C-6 (Aromatic) | 128 - 132 |

| C-3, C-5 (Aromatic) | 113 - 117 |

| C-4 (Aromatic) | 148 - 152 |

| -N-CH₂- (Allyl) | 48 - 52 |

| -CH= (Allyl) | 132 - 136 |

| =CH₂ (Allyl) | 116 - 120 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural and Conformational Information

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the detailed connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/H-6 with H-3/H-5). Within the allyl groups, strong cross-peaks would be observed between the -N-CH₂- protons and the -CH= proton, as well as between the -CH= proton and the terminal =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the allyl proton signals would correlate with their respective allyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key correlations would include the one between the -N-CH₂- protons and the amide carbonyl carbon (C=O), confirming the N-allyl substitution on the amide. Correlations between the aromatic protons and the carbonyl carbon, as well as with other aromatic carbons, would solidify the assignment of the benzoyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, even if they are not directly connected through bonds. For a relatively flexible molecule like this, NOESY can give insights into the preferred conformation. For example, correlations might be observed between the -N-CH₂- protons and the aromatic protons H-2/H-6, indicating a spatial proximity.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characterization of Characteristic Frequencies for Amide, Aromatic Amino, and Terminal Alkenyl Functional Groups

The FT-IR spectrum of this compound would display a series of characteristic absorption bands corresponding to its various functional groups.

Amide Group: The most prominent feature of the amide group is the strong C=O stretching vibration, which typically appears in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the tertiary amide is expected in the 1400-1450 cm⁻¹ range.

Aromatic Amino Group: The N-H stretching vibrations of the primary amino group (-NH₂) give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.

Terminal Alkenyl Groups: The C-H stretching vibrations of the sp² hybridized carbons of the double bond appear above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹). The C=C stretching vibration of the terminal alkene is usually found around 1640 cm⁻¹. The out-of-plane C-H bending vibrations of the terminal =CH₂ group give rise to strong bands in the 910-990 cm⁻¹ region.

Aromatic Ring: The aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Characteristic Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium | |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong | |

| Amide (C=O) | C=O Stretch | 1630 - 1680 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| C=C Stretch | 1450 - 1600 | Medium | |

| Terminal Alkenyl (=CH₂) | C-H Stretch | 3010 - 3095 | Medium |

| C=C Stretch | ~1640 | Medium | |

| C-H Out-of-Plane Bend | 910 - 990 | Strong |

Note: Predicted values are based on typical frequencies for the respective functional groups. Actual experimental values may vary.

Analysis of Potential Intra- and Intermolecular Hydrogen Bonding Interactions

The position and shape of the N-H stretching bands in the FT-IR spectrum can provide valuable information about hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding can occur between the N-H protons of the primary amino group of one molecule and the carbonyl oxygen or the nitrogen of the amino group of a neighboring molecule. This interaction typically leads to a broadening and a shift to lower frequencies of the N-H stretching bands compared to the free N-H vibrations observed in dilute solutions in non-polar solvents.

Intramolecular hydrogen bonding is less likely in this specific molecule due to the geometry. However, analysis of the FT-IR spectra at different concentrations can help to distinguish between intra- and intermolecular interactions. The positions of bands due to intermolecular hydrogen bonding are concentration-dependent, whereas those from intramolecular hydrogen bonding are not.

Mass Spectrometry (MS) for Molecular Weight Determination and Elucidation of Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

The predicted monoisotopic mass is 216.1263 Da. uni.lu An experimental HRMS measurement would be expected to yield a value extremely close to this prediction, confirming the elemental composition. For instance, in the analysis of related benzamide (B126) derivatives, HRMS has been successfully used to confirm their elemental formulas. nih.gov

Table 1: Predicted Collision Cross Section Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 217.13355 | 150.8 |

| [M+Na]⁺ | 239.11549 | 156.6 |

This data is based on computational predictions and awaits experimental verification.

Tandem Mass Spectrometry (MS/MS) for Structural Insights from Fragment Ions

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides valuable information about the compound's structure. Although no specific MS/MS studies on this compound were found, the fragmentation of amides and aromatic compounds follows predictable pathways.

Common fragmentation patterns for amides include α-cleavage adjacent to the carbonyl group and McLafferty rearrangements. libretexts.orgyoutube.com For this compound, fragmentation would likely involve the loss of the diallylamino group or cleavage of the allyl chains. The fragmentation of other N-phenyl benzamides has been shown to involve the loss of SO₂ and subsequent H₂ loss, though this is specific to sulfonamides. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions and the extent of conjugation. The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of the aminobenzoyl chromophore.

While specific experimental UV-Vis data for this compound is not available, the spectra of related compounds such as 4-aminobenzamide (B1265587) and other derivatives offer a basis for prediction. nist.govresearchgate.net The presence of the amino group and the benzamide moiety creates a conjugated system. The electronic spectrum of aminobenzamide derivatives typically shows absorption bands corresponding to π → π* transitions. For instance, N-propyl 2-aminobenzamide (B116534) exhibits a maximum absorbance at 325 nm associated with a π–π* transition. nih.gov The electronic absorption of 4-aminobenzoic acid derivatives is also well-documented, with controversies regarding their photoprotective efficacy resolved through ultrafast spectroscopy. rsc.org

The introduction of the diallyl groups on the amide nitrogen is not expected to significantly shift the main absorption bands, as they are not directly in conjugation with the aromatic ring. However, subtle changes in the electronic environment may occur.

X-ray Crystallography for Solid-State Molecular Architecture (if suitable crystals can be obtained)

Determination of Three-Dimensional Molecular Geometry and Bond Parameters

To date, there are no published reports on the single-crystal X-ray structure of this compound. The successful crystallization of a compound depends on various factors, including solvent, temperature, and purity.

Should suitable crystals be obtained, X-ray diffraction analysis would reveal the precise geometry of the molecule. Studies on other N-substituted benzamides have provided detailed structural information, showing, for example, planar arrangements in some anilinoacetophenones and twisted-T conformations in N-aryl-N-cinnamidoacetophenones. mdpi.comnih.gov

Conformational Analysis in the Crystalline State

The conformation of the diallyl groups and the orientation of the benzamide moiety would be of particular interest in the crystalline state. The flexibility of the allyl chains could allow for different conformations, which would be fixed in the crystal lattice. The planarity of the benzamide group and any intermolecular interactions, such as hydrogen bonding involving the amino group, would also be elucidated.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminobenzamide |

| N-propyl 2-aminobenzamide |

| 4-aminobenzoic acid |

| anilinoacetophenones |

| N-aryl-N-cinnamidoacetophenones |

Elucidation of Supramolecular Assembly and Intermolecular Interactions (e.g., π-π stacking, C-H···π, N-H···O)

A comprehensive search of the current scientific literature and crystallographic databases reveals a notable absence of specific experimental or computational studies on the supramolecular assembly and intermolecular interactions of this compound. While the molecular structure, possessing aromatic and amide functionalities, suggests the potential for a rich variety of non-covalent interactions, no published research to date has detailed its crystal structure or molecular packing.

In the absence of specific data for this compound, we can infer potential interaction modes based on studies of analogous benzamide derivatives. Generally, the crystal structures of benzamides are governed by a combination of hydrogen bonding and other weaker interactions.

Potential Intermolecular Interactions:

N-H···O Hydrogen Bonding: The primary amine group (-NH₂) on the benzoyl ring and the amide functionality are capable of participating in hydrogen bonding. It is plausible that the amino group acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, a common and strong interaction in the crystal packing of primary amides.

It is critical to emphasize that the above descriptions are based on general principles observed in related compounds and remain speculative for this compound. Detailed and accurate elucidation of its supramolecular chemistry awaits dedicated crystallographic or computational investigation. Without such studies, the creation of data tables detailing specific interaction geometries (bond distances, angles, etc.) is not possible.

Further research, including single-crystal X-ray diffraction analysis and density functional theory (DFT) calculations, would be required to definitively determine the supramolecular structure and quantify the energetic contributions of the various intermolecular interactions for this compound.

Comprehensive Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of publicly accessible scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite its documented existence and availability from chemical suppliers, there is no evidence of in-depth research into its electronic and geometrical structures through quantum chemical calculations. uni.luclearsynth.combldpharm.com

The specific analytical studies required to build a detailed profile of this molecule, as outlined in the requested article structure, have not been published in the scientific domain. This includes critical areas of modern computational chemistry that are essential for understanding a molecule's behavior and reactivity.

While computational studies employing methodologies such as Density Functional Theory (DFT) have been conducted on structurally related benzamide derivatives, the data is not transferable and does not apply to the unique structure of this compound. mdpi.comresearchgate.net For instance, research on compounds like 4-amino-N-[2-(diethylamino)ethyl]benzamide has explored ground state properties and molecular orbitals, but these findings are specific to that molecule's distinct composition. mdpi.comresearchgate.net

Consequently, the following areas of investigation for this compound remain unaddressed in current scientific literature:

Theoretical and Computational Investigations of 4 Amino N,n Bis Prop 2 En 1 Yl Benzamide

Conformational Analysis and Potential Energy Surface Mapping:There is no available research on the exploration of rotational barriers and stable conformers related to the N,N-bis(prop-2-en-1-yl) moiety of the molecule.

The absence of these fundamental computational studies means that a scientifically accurate and detailed article adhering to the requested structure cannot be generated at this time. The creation of such an article is contingent upon future research initiatives dedicated to the comprehensive theoretical analysis of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Condensed Phases

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular conformations, interactions, and solvent effects. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous molecules like N-methylacetamide (NMA), which serves as a fundamental model for the peptide bond found in the benzamide (B126) structure. cas.cz

MD simulations of NMA in aqueous salt solutions have been used to quantify the affinities of ions for the amide group. cas.cz These studies reveal that cations like sodium and potassium show an affinity for the carbonyl oxygen of the amide group, while halide anions interact more with the hydrophobic methyl groups. cas.cz Such insights are crucial for understanding how this compound might behave in different solvent environments and in the presence of various salts, which can influence its solubility, aggregation, and reactivity.

For a molecule like this compound, MD simulations would typically involve the following steps:

Force Field Parameterization: A suitable force field, such as CHARMM or AMBER, would be chosen to describe the inter- and intramolecular forces of the molecule.

System Setup: The molecule would be placed in a simulation box filled with a chosen solvent, for instance, water, to mimic solution conditions.

Equilibration and Production Runs: The system is first equilibrated to the desired temperature and pressure, followed by a production run where data for analysis is collected.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods for Validation against Experimental Data

Computational chemistry offers robust methods for predicting the spectroscopic signatures of molecules, which can be used to validate experimental findings or to predict the spectra of yet-to-be-synthesized compounds. Density Functional Theory (DFT) is a widely used method for this purpose.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov For a molecule like this compound, the calculated chemical shifts would be compared to experimental data to confirm its structure. Studies on similar benzamide derivatives have shown a strong correlation between theoretically predicted and experimentally observed NMR spectra. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for a Model Benzamide Derivative Note: This table presents hypothetical data for illustrative purposes, based on typical chemical shift ranges for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 110 - 130 |

| Amine NH₂ | 4.0 - 5.0 | - |

| N-CH₂ | 3.5 - 4.5 | 40 - 50 |

| C=CH₂ | 5.0 - 6.0 | 115 - 125 |

| CH=CH₂ | 5.5 - 6.5 | 130 - 140 |

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of a molecule. DFT calculations can predict these frequencies with a high degree of accuracy. The calculated IR spectrum for this compound would be expected to show characteristic peaks for the N-H stretching of the amino group, the C=O stretching of the amide, the C=C stretching of the allyl groups and the benzene (B151609) ring, and various bending vibrations. For example, in related benzoylthiourea (B1224501) derivatives, the C=O stretching vibration is a prominent feature in the IR spectrum. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum would likely be dominated by π→π* transitions within the aromatic ring and the conjugated system. The amino group, being an electron-donating group, would be expected to cause a red-shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzamide.

Investigation of Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by the molecular polarizability (α) and hyperpolarizabilities (β, γ).

The first hyperpolarizability (β) is a key parameter for second-order NLO materials. Large values of β are often found in molecules with a strong intramolecular charge transfer (ICT) character, typically those with electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group acts as an electron donor and the benzamide moiety can act as an electron acceptor, potentially giving rise to NLO properties.

Computational methods, particularly finite-field approaches within DFT, are used to calculate the hyperpolarizability of molecules. dtic.mil Studies on various organic molecules have shown that the substitution pattern on an aromatic ring can significantly influence the NLO response. rsc.org For instance, the introduction of strong donor and acceptor groups can lead to a substantial increase in the first hyperpolarizability. researchgate.net

Interactive Table: Calculated First Hyperpolarizability (β) for Representative Organic Molecules Note: This table includes values for known NLO compounds to provide context for the potential NLO properties of the title compound.

| Compound | First Hyperpolarizability (β) (a.u.) | Reference |

|---|---|---|

| Urea (B33335) | ~37 | rsc.org |

| p-Nitroaniline | ~2300 | researchgate.net |

| Thiazolidine with Chlorine (THA@Cl) | 1217.15 | researchgate.net |

The calculated hyperpolarizability for this compound would provide a theoretical assessment of its potential as an NLO material. The analysis of its frontier molecular orbitals (HOMO and LUMO) would further elucidate the nature of the ICT responsible for any NLO activity.

Chemical Reactivity and Functionalization of 4 Amino N,n Bis Prop 2 En 1 Yl Benzamide

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group in 4-amino-N,N-bis(prop-2-en-1-yl)benzamide is a versatile handle for a variety of chemical transformations, including derivatization through acylation, sulfonylation, and alkylation, as well as diazotization for the synthesis of azo dyes and heterocyclic compounds, and condensation with carbonyl compounds.

Derivatization via Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the primary aromatic amine allows for straightforward derivatization.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine (B128534), to form the corresponding N-acyl derivatives. These reactions are typically high-yielding and proceed under mild conditions.

Illustrative Acylation Reactions

| Reactant | Reagent | Base | Expected Product |

| This compound | Acetyl chloride | Pyridine | 4-(acetylamino)-N,N-bis(prop-2-en-1-yl)benzamide |

| This compound | Benzoyl chloride | Triethylamine | 4-(benzoylamino)-N,N-bis(prop-2-en-1-yl)benzamide |

| This compound | Acetic anhydride | Pyridine | 4-(acetylamino)-N,N-bis(prop-2-en-1-yl)benzamide |

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords the corresponding sulfonamide. This reaction is fundamental in the synthesis of various biologically active compounds.

Illustrative Sulfonylation Reaction

| Reactant | Reagent | Base | Expected Product |

| This compound | p-Toluenesulfonyl chloride | Pyridine | 4-(p-tolylsulfonamido)-N,N-bis(prop-2-en-1-yl)benzamide |

Alkylation: While direct N-alkylation of the aromatic amine can be challenging to control and may lead to mixtures of mono- and di-alkylated products, it can be achieved under specific conditions using alkyl halides or other alkylating agents. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.

Diazotization and Subsequent Coupling Reactions for Azo Dye Synthesis or Heterocycle Formation

The primary aromatic amino group is readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures (0-5 °C). wikipedia.org This diazotization reaction is a cornerstone of synthetic organic chemistry.

The resulting diazonium salt is a versatile intermediate. It can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce brightly colored azo dyes. unb.canih.gov The position of the azo linkage is typically para to the activating group on the coupling partner.

Illustrative Azo Coupling Reactions

| Diazonium Salt from this compound | Coupling Partner | Conditions | Expected Azo Dye Product |

| 4-(N,N-diallylcarbamoyl)benzenediazonium chloride | Phenol | Alkaline (NaOH) | 4-((4-hydroxyphenyl)diazenyl)-N,N-bis(prop-2-en-1-yl)benzamide |

| 4-(N,N-diallylcarbamoyl)benzenediazonium chloride | N,N-Dimethylaniline | Mildly acidic | 4-((4-(dimethylamino)phenyl)diazenyl)-N,N-bis(prop-2-en-1-yl)benzamide |

| 4-(N,N-diallylcarbamoyl)benzenediazonium chloride | 2-Naphthol | Alkaline (NaOH) | 4-((2-hydroxy-1-naphthyl)diazenyl)-N,N-bis(prop-2-en-1-yl)benzamide |

Furthermore, the diazonium group can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, and hydroxyl groups. It can also be utilized in the synthesis of heterocyclic compounds, for instance, through intramolecular cyclization or by reacting with appropriate precursors.

Condensation Reactions with Carbonyl Compounds

The aromatic amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate followed by the elimination of water. nih.gov The stability of the resulting imine depends on the nature of the carbonyl compound and the reaction conditions.

Illustrative Condensation Reactions

| Reactant | Carbonyl Compound | Catalyst | Expected Imine Product |

| This compound | Benzaldehyde | Acetic acid | 4-(benzylideneamino)-N,N-bis(prop-2-en-1-yl)benzamide |

| This compound | Acetone | p-Toluenesulfonic acid | 4-((propan-2-ylidene)amino)-N,N-bis(prop-2-en-1-yl)benzamide |

Transformations at the Amide Nitrogen

The tertiary amide functionality in this compound is generally robust but can undergo transformations under specific conditions.

Study of Amide Bond Hydrolysis Under Various Conditions

The hydrolysis of the amide bond to yield 4-aminobenzoic acid and diallylamine (B93489) typically requires forcing conditions, such as prolonged heating in the presence of strong acids or bases.

Acidic Hydrolysis: Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄ and heat), the amide is protonated at the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Alkaline Hydrolysis: In the presence of a strong base (e.g., NaOH or KOH) and heat, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and the amine.

The rate of hydrolysis is influenced by steric hindrance around the carbonyl group and the electronic nature of the substituents on the aromatic ring.

N-Alkylation and N-Acylation Reactions on the Amide Moiety

Direct N-alkylation or N-acylation of a tertiary amide like this compound is generally not feasible due to the lack of a proton on the amide nitrogen. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, reducing its nucleophilicity. However, reactions involving the N-allyl groups are possible. For instance, the allyl groups can undergo various addition reactions or be involved in transition metal-catalyzed cross-coupling reactions.

It is important to note that under certain harsh conditions, reactions intended for other parts of the molecule might affect the amide bond or the allyl groups. Therefore, careful selection of reaction conditions is crucial when performing chemical modifications on this compound.

Reactions of the Terminal Alkene (Prop-2-en-1-yl) Moieties

The two prop-2-en-1-yl (allyl) groups are the primary sites for a variety of addition and cyclization reactions. Their terminal double bonds are susceptible to attack by both electrophiles and radicals and can participate in pericyclic and metal-catalyzed processes.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation, Hydration)

The terminal alkenes of this compound are expected to undergo classical electrophilic addition reactions. While specific studies on this molecule are not prevalent, the reactivity can be predicted based on established mechanisms.

Halogenation: Reaction with halogens such as Br₂ or Cl₂ would lead to the formation of dihalogenated products. The reaction proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the double bond. Depending on stoichiometry, either one or both allyl groups can be functionalized.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C3 of the allyl group) and the halide adds to the more substituted secondary carbon (C2). This regioselectivity is dictated by the formation of the more stable secondary carbocation intermediate.

Hydration: Acid-catalyzed hydration (e.g., using H₂SO₄/H₂O) would also follow Markovnikov's rule, yielding a secondary alcohol. Conversely, other hydration methods like oxymercuration-demercuration provide a route to the same product, typically with fewer side reactions like carbocation rearrangements. youtube.com

A summary of expected electrophilic addition products is presented in Table 1.

| Reaction | Reagents | Expected Major Product(s) | Regioselectivity |

| Halogenation | Br₂ in CCl₄ | 4-amino-N,N-bis(2,3-dibromopropyl)benzamide | Anti-addition |

| Hydrohalogenation | HBr (excess) | 4-amino-N,N-bis(2-bromopropyl)benzamide | Markovnikov |

| Hydration (Acid-Cat.) | H₂O, H₂SO₄ (cat.) | 4-amino-N,N-bis(2-hydroxypropyl)benzamide | Markovnikov |

One study on the analogous compound N,N-diallyltrifluoromethanesulfonamide showed that mixed halogenation (iodochlorination) could occur at only one of the double bonds, suggesting that selective mono-functionalization is achievable under controlled conditions. researchgate.net

Radical Polymerization Studies

The diallyl functionality makes this compound a potential monomer for polymerization. However, the radical polymerization of diallyl compounds is often complex.

Free-Radical Polymerization: Diallyl monomers are known to undergo a cyclopolymerization mechanism. In this process, after the initial addition of a radical to one of the terminal alkenes, the resulting radical can undergo an intramolecular cyclization to form a five- or six-membered ring before propagating further. This leads to a polymer backbone containing cyclic repeating units rather than pendant double bonds. This process competes with degradative chain transfer from the allylic protons, which can lower the molecular weight of the resulting polymer.

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) could potentially offer better control over the polymerization of diallyl monomers. These methods can help to minimize side reactions and produce polymers with well-defined architectures and molecular weights, although specific applications to this monomer have not been detailed in the literature.

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis for Macrocyclization)

Olefin metathesis is a powerful tool for forming carbon-carbon double bonds and has been widely applied in the synthesis of complex molecules. utc.edu For a diallyl compound like this compound, Ring-Closing Metathesis (RCM) is a particularly relevant transformation. utc.edu

RCM utilizes transition-metal catalysts, most notably ruthenium-based Grubbs catalysts, to form a cyclic olefin from a diene with the concurrent release of a small volatile olefin like ethylene. semanticscholar.org In the case of this compound, an intramolecular RCM would lead to the formation of a seven-membered heterocyclic ring.

Furthermore, intermolecular metathesis reactions can lead to oligomerization or polymerization via Acyclic Diene Metathesis (ADMET). nih.gov The outcome between RCM and ADMET is highly dependent on reaction conditions, particularly substrate concentration. High dilution conditions favor the intramolecular RCM pathway, leading to macrocyclization, while high concentrations favor intermolecular ADMET. nih.gov This principle makes olefin metathesis a versatile strategy for constructing either macrocycles or polymers from this monomer. rsc.org

| Metathesis Type | Catalyst Example | Conditions | Expected Product |

| Ring-Closing Metathesis (RCM) | Grubbs 2nd Generation Catalyst | High Dilution, CH₂Cl₂ | N-(4-aminobenzoyl)-2,5-dihydro-1H-pyrrole |

| Acyclic Diene Metathesis (ADMET) | Grubbs 2nd Generation Catalyst | High Concentration (Neat) | Poly[(N-(4-aminobenzoyl)iminodi-2,1-ethanediyl)-2-butene] |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The alkene moieties can act as 2π-electron components in various cycloaddition reactions to form new ring systems.

Diels-Alder Reaction: As a dienophile, the prop-2-en-1-yl groups can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered cyclohexene ring. wikipedia.orglibretexts.org The reactivity of the dienophile in a normal-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, which is not the case here. organic-chemistry.orgmasterorganicchemistry.com Therefore, forcing conditions or the use of an electron-rich diene might be necessary to achieve good yields. youtube.com

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile (the alkene) to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org This is a highly versatile method for heterocyclic synthesis. researchgate.netijrpc.com For instance, reaction with an organic azide (R-N₃) would yield a triazoline ring, which can subsequently be converted to other useful functional groups. Reaction with a nitrone would produce an isoxazolidine ring. These reactions are typically concerted and stereospecific. youtube.com

Hydroboration-Oxidation and Epoxidation Reactions

Hydroboration-Oxidation: This two-step reaction provides a route to alcohols with anti-Markovnikov regioselectivity. wikipedia.orglibretexts.org Treatment of this compound with a borane reagent (e.g., BH₃·THF) followed by oxidative workup (H₂O₂, NaOH) would yield the corresponding primary alcohol, 4-amino-N,N-bis(3-hydroxypropyl)benzamide. chemistrysteps.comlscollege.ac.in The reaction proceeds via a syn-addition of the H and B atoms across the double bond. khanacademy.org

Epoxidation: The terminal alkenes can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other oxidizing agents. mdpi.com The resulting product, 4-amino-N,N-bis(oxiran-2-ylmethyl)benzamide, contains reactive epoxide rings that are valuable intermediates for further synthetic transformations, such as ring-opening with various nucleophiles to introduce new functional groups.

Directed C-H Functionalization Strategies on the Benzamide (B126) Core

While the alkene groups offer rich reactivity, the aromatic core can also be selectively functionalized. Modern synthetic methods allow for the direct activation of otherwise inert C-H bonds, often guided by a directing group within the substrate. sigmaaldrich.com

The amide functionality in this compound is a powerful directing group for transition-metal-catalyzed C-H functionalization. researchgate.netnih.gov The amide's carbonyl oxygen can coordinate to a metal center (e.g., Pd, Rh, Ru), positioning the catalyst to activate the C-H bonds at the ortho positions (adjacent to the amide-bearing carbon) of the benzene (B151609) ring. mdpi.comnih.gov This strategy enables the introduction of a wide range of substituents with high regioselectivity.

Examples of potential transformations include:

Ortho-Arylation: Palladium-catalyzed coupling with aryl halides or boronic acids. nih.gov

Ortho-Alkylation/Alkenylation: Rhodium(III) or Ruthenium(II)-catalyzed coupling with alkenes or alkynes. acs.orgnih.gov

Ortho-Oxygenation/Amination: Introduction of hydroxyl or amino groups at the ortho position.

The para-amino group on the ring is a strong electron-donating group, which activates the ring towards electrophilic substitution. While this could potentially compete with the amide-directed functionalization, the chelation-assisted mechanism of directed C-H activation typically provides excellent control, favoring functionalization at the ortho position relative to the amide. acs.org This approach offers a predictable and efficient route to elaborate the aromatic core without requiring pre-functionalization of the starting material. researchgate.net

Catalytic Hydrogenation of Alkene Moieties for Saturated Analogues

The reaction typically proceeds under a hydrogen atmosphere, with the substrate dissolved in a suitable solvent. Protic solvents like ethanol and methanol are often effective for this type of transformation. u-tokyo.ac.jp The catalyst, palladium on carbon, is a highly efficient and widely used catalyst for the hydrogenation of various functional groups, including the reduction of carbon-carbon double and triple bonds. commonorganicchemistry.com The reaction is generally carried out at room temperature and can be conducted at atmospheric or slightly elevated pressures of hydrogen.

Upon completion of the reaction, the heterogeneous catalyst can be easily removed by filtration, typically through a pad of celite, to yield the crude product. Subsequent purification, if necessary, can be achieved by standard laboratory techniques such as recrystallization or column chromatography to afford the pure 4-amino-N,N-dipropylbenzamide.

The resulting saturated compound, 4-amino-N,N-dipropylbenzamide, is expected to exhibit characteristic spectroscopic data confirming the reduction of the alkene moieties. For instance, in the ¹H NMR spectrum, the disappearance of signals corresponding to the vinylic protons of the allyl groups and the appearance of new signals corresponding to the methyl and methylene (B1212753) protons of the propyl groups would be indicative of a successful hydrogenation. Similarly, the ¹³C NMR spectrum would show the absence of sp² hybridized carbon signals from the alkene groups and the presence of new sp³ hybridized carbon signals of the propyl chains. Mass spectrometry would also confirm the increase in molecular weight corresponding to the addition of four hydrogen atoms.

Table 1: Representative Reaction Conditions for the Catalytic Hydrogenation of this compound

| Parameter | Value |

| Starting Material | This compound |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol |

| Hydrogen Pressure | 1 atm (balloon) |

| Temperature | Room Temperature |

| Reaction Time | 16 hours |

| Work-up Procedure | Filtration through celite, solvent removal |

| Expected Product | 4-amino-N,N-dipropylbenzamide |

Potential Advanced Applications and Future Research Directions of 4 Amino N,n Bis Prop 2 En 1 Yl Benzamide

Application as a Ligand in Coordination Chemistry

Catalytic Activity Studies of Resulting Metal Complexes in Organic Transformations (e.g., C-C coupling, oxidation, reduction)

Due to the absence of research data, it is not possible to provide an in-depth, informative, and scientifically accurate article on the advanced applications and future research directions of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide at this time. The compound remains an area with no apparent exploration in the fields of polymer and coordination chemistry based on available records.

Precursor in Complex Organic Synthesis

The structure of this compound, featuring multiple reactive sites, positions it as a valuable precursor in the sophisticated field of organic synthesis.

The dual allyl groups on the amide nitrogen are key functional handles for constructing complex molecular frameworks. These terminal alkenes are primed for a variety of powerful chemical transformations, most notably ring-closing metathesis (RCM), which can be employed to forge nitrogen-containing heterocyclic rings. Such heterocyclic motifs are prevalent in a vast array of natural products and pharmacologically active compounds. The synthesis of saturated N-heterocycles is a highly sought-after endeavor in medicinal chemistry, as these structures are common in small molecule drugs. ethz.ch

Furthermore, the aminobenzamide scaffold itself is a well-established pharmacophore. The primary aromatic amine can be readily transformed into other functional groups or used as an anchor point for building larger, more complex structures. This adaptability makes the compound a valuable starting block for creating analogues of natural products. The strategy of using versatile starting blocks, such as aminophenones, for the diversity-oriented synthesis of natural product analogs like flavones and coumarins has been effectively demonstrated. mdpi.com Similarly, this compound could serve as the foundation for novel classes of compounds with potential biological activity.

Combinatorial chemistry aims to rapidly generate large libraries of diverse compounds for high-throughput screening. The structure of this compound is exceptionally well-suited for this purpose. It possesses at least three points of diversification:

The Primary Aromatic Amine: This group can undergo a wide range of reactions, including acylation, alkylation, sulfonation, and diazotization, allowing for the introduction of a vast array of substituents.

The Two Allyl Groups: The double bonds of the allyl groups can be subjected to numerous transformations, such as dihydroxylation, epoxidation, hydrogenation, or addition reactions, further expanding the structural diversity of the resulting library. They can also be used in multicomponent reactions to build complexity rapidly.

This "building block" approach is fundamental to creating molecular libraries for drug discovery. mdpi.com By systematically modifying these reactive sites, a library of N,N-bis(prop-2-en-1-yl)benzamide derivatives can be synthesized and screened for novel chemical entities with desirable properties, for instance, as kinase inhibitors or other therapeutic agents. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The functional groups within this compound make it an excellent candidate for studies in this field.

The molecule contains several key features that can drive the formation of larger, ordered supramolecular structures:

Amide Group: The N-H and C=O of the amide linkage are classic hydrogen bond donors and acceptors, capable of forming strong, directional interactions.

Aromatic Ring: The benzene (B151609) ring can participate in π-π stacking interactions with other aromatic systems.

Amino Group: The primary amine provides additional hydrogen bond donor sites.

These interactions are the basis for self-assembly. Research on other amide-containing molecules, such as benzene-1,3,5-tricarboxamides, has shown their ability to form extensive networks through threefold hydrogen-bonding. nih.gov Similarly, the formation of ion-associate complexes with related benzamide (B126) structures highlights the importance of non-covalent forces in creating new chemical entities. nih.govmdpi.com The specific geometry and combination of interacting groups in this compound could be exploited to design novel molecular architectures like tapes, rosettes, or more complex three-dimensional networks.

The self-assembly driven by non-covalent interactions can lead to the formation of highly ordered structures, both in solution and in the solid state. For example, studies on benzene-1,3,5-tricarboxamides have revealed that they can form helical, hydrogen-bonded networks in solution, but organize into sheet-like patterns in the solid state. nih.gov The balance between hydrogen bonding, π-stacking, and steric effects in this compound could lead to the formation of liquid crystals, gels, or crystalline co-polymers with unique material properties. The allyl groups could also be used to "lock-in" these supramolecular structures through polymerization after the initial self-assembly process.

Future Perspectives for Expanding the Chemical Space of N,N-Bis(prop-2-en-1-yl)benzamide Derivatives

The future research potential for this compound and its derivatives is vast. The initial compound is a launchpad for significant expansion of its chemical space. Future work will likely focus on a multi-pronged approach:

Derivative Synthesis: A primary focus will be the synthesis of new families of compounds. This will involve the derivatization of the primary amine and the chemical transformation of the allyl groups, as outlined for combinatorial libraries. The development of novel benzamide derivatives has proven to be a successful strategy for identifying new cytotoxic agents and kinase inhibitors. nih.govnih.gov

Polymerization: The diallyl functionality makes this molecule a monomer candidate for polymerization, potentially leading to novel functional polymers with applications in materials science or as scaffolds for catalysis.

Biological Screening: Given the prevalence of the benzamide moiety in pharmaceuticals, new derivatives should be systematically screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Advanced Materials: The exploration of the self-assembly properties of the core molecule and its derivatives could lead to the development of "smart" materials, such as stimuli-responsive gels or sensors, where the molecular organization and thus the material's properties can be controlled by external factors.

Table of Functional Groups and Their Potential Roles

| Functional Group | Location in Molecule | Potential Application/Role |

|---|---|---|

| Primary Aromatic Amine | C4 of the benzene ring | Point of diversification for combinatorial libraries; precursor for other functional groups. |

| Amide Linkage | Connecting the benzene ring and the diallyl nitrogen | Hydrogen bond donor/acceptor for supramolecular assembly. |

| Diallyl Moiety | Attached to the amide nitrogen | Reactive handles for cyclization (e.g., RCM), polymerization, and addition reactions. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide |

| 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide |

| Benzene-1,3,5-tricarboxamide |

| Diallyl disulfide |

| Flavone |

| Coumarin |

| N-(thiophen-2-yl) benzamide |

Design of Structurally Diverse Analogues with Modified Substituents

A primary direction for future research involves the chemical modification of the 4-amino group to generate a library of structurally diverse analogues. The primary aromatic amine is a versatile chemical handle for a wide range of coupling and condensation reactions. By systematically altering the substituent at this position, researchers can fine-tune the molecule's steric and electronic properties, potentially leading to new applications.

Drawing from established synthetic protocols for related aminobenzamide scaffolds, new analogues can be designed. nih.gov For instance, the reaction of the primary amino group with various electrophilic partners would yield a series of N-substituted derivatives. This approach allows for the introduction of a wide array of functional groups, from simple alkyl and aryl moieties to more complex heterocyclic systems. The synthesis of such analogues would likely follow a general scheme where the parent compound is reacted with a suitable chloro- or bromo-substituted precursor in the presence of a base. nih.gov

Table 1: Hypothetical Design of Analogues via N-Substitution This table outlines potential analogues created by substituting the 4-amino group, based on common synthetic transformations for aminobenzamides.

| Substituent (R) Attached to 4-Amino Group | Reagent Example | Potential Application Area |

| Phenylacetyl | 2-Chloro-1-phenylethan-1-one | Precursor for biologically active compounds |

| 4-Chlorophenylacetyl | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Materials science, polymer precursors |

| Pyrimidin-2-yl | 2-Chloropyrimidine | Medicinal chemistry, enzyme inhibitors nih.gov |

| Quinazolin-4-yl | 4-Chloroquinazoline | Medicinal chemistry, kinase inhibitors nih.gov |

| Benzoyl | Benzoyl Chloride | Polymer and dye synthesis |

Exploration of Novel Synthetic Pathways and Chemical Transformations

Beyond simple N-substitution, future research can explore more complex and novel transformations of the this compound structure. These investigations could uncover new reaction mechanisms and provide access to entirely new classes of compounds.

Directed Ortho-Metalation and Functionalization: A promising avenue is the use of the N,N-diallylamide group as a directed metalation group (DMG). The N,N-diethylamide functional group is well-known for its ability to direct lithiation to the ortho position on the aromatic ring. nih.gov This transformation, typically using a strong base like lithium diisopropylamide (LDA), generates a potent nucleophile adjacent to the amide. nih.gov This intermediate can then be reacted with various electrophiles to install a wide range of substituents at the C3 position of the benzamide ring.

This method provides a powerful tool for regioselective C-H functionalization, moving beyond the more conventional chemistry of the 4-amino group. nih.govresearchgate.net For example, reacting the ortho-lithiated intermediate with methyl sulfides could lead to α-sulfenylated ketones, a transformation that typically requires transition-metal catalysts but can be achieved here under metal-free conditions. nih.govresearchgate.net

Table 2: Potential Chemical Transformations of the Benzamide Core This table details possible novel reactions, focusing on the functionalization of the aromatic ring and the amide group itself.

| Transformation Type | Reagents & Conditions | Resulting Structure | Reference for Methodology |

| Directed Ortho-Lithiation/Alkylation | 1. LDA, THF2. Alkyl Halide (R-X) | 3-Alkyl-4-amino-N,N-bis(prop-2-en-1-yl)benzamide | nih.govresearchgate.net |

| Ortho-Lithiation/Aroylation | 1. LDA, THF2. Methyl Sulfide (Ar-S-Me) | α-sulfenylated ketone derivative | nih.gov |

| Friedel-Crafts Carboxamidation | Cyanoguanidine, CF₃SO₃H (Superacid) | Alternative synthesis of the core benzamide structure | nih.gov |

| Oxidative Cyclization of Allyl Groups | t-BuOCl, NaI | Formation of piperazine (B1678402) or other heterocyclic structures | researchgate.net |

Novel Routes to the Benzamide Scaffold: Future research could also investigate entirely new ways to construct the core 4-aminobenzamide (B1265587) structure. One innovative approach is the direct Friedel-Crafts carboxamidation of anilines using reagents like cyanoguanidine in a Brønsted superacid like trifluoromethanesulfonic acid (CF₃SO₃H). nih.gov This method avoids the traditional multi-step synthesis from carboxylic acid derivatives and could potentially be adapted for a more efficient, one-pot synthesis of the target molecule or its precursors. The proposed mechanism involves a superelectrophilic intermediate formed from the protonation of cyanoguanidine. nih.gov

Transformations of the Diallyl Groups: The two prop-2-en-1-yl (allyl) groups are also ripe for chemical exploration. These terminal alkenes can undergo a plethora of reactions, including various forms of addition, oxidation, and cyclization. For instance, reactions of related N,N-diallyl sulfonamides with oxidizing agents have been shown to produce complex heterocyclic structures like piperazine derivatives through intramolecular cyclization. researchgate.net Applying similar oxidative conditions to this compound could yield novel polycyclic compounds with potential applications in materials science or as scaffolds for drug discovery.

Q & A

Q. Advanced

- X-ray crystallography : Single-crystal analysis using SHELXL reveals bond distances (e.g., C=O at ~1.24 Å) and dihedral angles (e.g., 65.7° between aromatic rings), critical for understanding hydrogen-bonding networks .

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict electronic properties and non-covalent interactions, such as N–H···O hydrogen bonds observed in crystal packing .

- Software tools : WinGX and OLEX2 for structure refinement and visualization .

What spectroscopic techniques are essential for characterizing this compound and its intermediates?

Q. Basic

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

How do substituents like the allyl groups influence the compound’s bioactivity and selectivity?

Q. Advanced

- Structure-Activity Relationship (SAR) : Allyl groups enhance steric bulk, improving binding affinity to hydrophobic enzyme pockets (e.g., FGFR1 inhibitors) . Comparative studies with N-butyl or N-phenyl analogs show allyl derivatives exhibit lower toxicity (LD₅₀ > 200 mg/kg) .

- Electron-withdrawing effects : Allyl groups reduce electron density on the amide nitrogen, altering reactivity in nucleophilic substitution reactions .

- Biological assays : In vitro testing against cancer cell lines (e.g., MCF-7) reveals IC₅₀ values correlated with allyl substituent orientation .

How can researchers resolve discrepancies in NMR data when analyzing reaction intermediates?

Q. Data Contradiction Analysis

- Multi-spectral validation : Cross-reference ¹H NMR with ¹³C DEPT-135 to confirm quaternary carbons and avoid misassignment of allyl protons .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamerism) causing signal splitting .

- X-ray validation : Resolve ambiguous NOESY correlations by comparing experimental crystal structures with predicted conformations .

What factors affect the compound’s stability during storage, and how can decomposition be mitigated?

Q. Stability Challenges

- Thermal degradation : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C; store at –20°C under inert gas (Ar/N₂) .

- Light sensitivity : UV-Vis spectroscopy indicates photooxidation of the allyl groups; use amber vials and antioxidant additives (e.g., BHT) .

- Hydrolysis : Amide bonds are susceptible to moisture; lyophilize and store in anhydrous DMSO .

What mutagenicity risks are associated with this compound, and how should it be handled safely?

Q. Advanced Safety

- Ames II testing : The compound shows mutagenicity comparable to benzyl chloride (TA98 strain, revertant count < 2× control) .

- Handling protocols :

- Use double-gloving and Tyvek suits during synthesis.

- Decontaminate spills with 10% sodium bicarbonate solution .

- Waste disposal : Incinerate at > 1000°C to destroy mutagenic residues .

How can researchers optimize reaction conditions to improve regioselectivity in benzamide functionalization?

Q. Experimental Design

- Catalytic systems : Pd/C (5% wt) for hydrogenation of nitro groups without reducing allyl substituents .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic aromatic substitution at the para position .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yield by 15–20% .

What role do hydrogen-bonding interactions play in the compound’s crystal packing and solubility?

Q. Structural Analysis

- Intermolecular H-bonds : N–H···O interactions (2.8–3.0 Å) form 3D networks, reducing solubility in non-polar solvents .

- Solubility enhancement : Co-crystallization with β-cyclodextrin increases aqueous solubility by 10-fold via host-guest interactions .

How can computational tools predict the metabolic pathways of this benzamide derivative?

Q. Advanced Methodology

- In silico metabolism : Use Schrödinger’s MetaSite to identify CYP450 oxidation sites (e.g., allyl group epoxidation) .

- ADME profiling : SwissADME predicts moderate blood-brain barrier penetration (log BB = –0.5) and hepatic clearance (~20 mL/min/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.